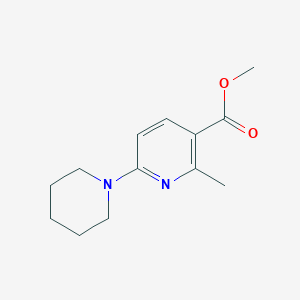

Methyl 2-methyl-6-(piperidin-1-yl)nicotinate

Beschreibung

Methyl-2-methyl-6-(piperidin-1-yl)nicotinat ist eine chemische Verbindung, die zur Klasse der Nicotinate gehört, die Ester der Nicotinsäure sind.

Eigenschaften

Molekularformel |

C13H18N2O2 |

|---|---|

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

methyl 2-methyl-6-piperidin-1-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C13H18N2O2/c1-10-11(13(16)17-2)6-7-12(14-10)15-8-4-3-5-9-15/h6-7H,3-5,8-9H2,1-2H3 |

InChI-Schlüssel |

UHIXSCPKNJADHH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)N2CCCCC2)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-2-methyl-6-(piperidin-1-yl)nicotinat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Der Piperidinring kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden oft verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um den Piperidinring zu substituieren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Nicotinsäurederivaten führen, während Reduktion Alkohole produzieren kann.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-methyl-6-(piperidin-1-yl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Compounds

Methyl 2-methyl-6-(piperidin-1-yl)nicotinate serves as a building block in the synthesis of more complex pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction, leading to the formation of derivatives that may possess enhanced biological activities.

2. Pharmacological Potential

Research indicates that this compound exhibits potential biological activities, particularly in pharmacology. It may interact with specific molecular targets, including receptors and enzymes, which could elucidate its therapeutic potential. Studies have focused on its binding affinities to nicotinic receptors, suggesting possible applications in treating neurological disorders.

Biological Research Applications

1. Neuropharmacology

The interaction of methyl 2-methyl-6-(piperidin-1-yl)nicotinate with nicotinic receptors is crucial for understanding its pharmacodynamics. Preliminary studies suggest that it may influence neurotransmitter release, providing insights into its role in neuropharmacology.

2. Drug Development

Given its structural similarities with other bioactive compounds, methyl 2-methyl-6-(piperidin-1-yl)nicotinate is being explored for its potential as a lead compound in drug development. Its unique features may enhance the efficacy and safety profiles of new therapeutic agents targeting various diseases .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 6-(piperidin-4-yl)nicotinate | Contains a piperidine ring | Known for neuroprotective effects |

| Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate | Features a pyrrolidine moiety | Exhibits strong antimicrobial properties |

| Methyl nicotinate | Simpler structure without piperidine | Used in topical preparations for pain relief |

Methyl 2-methyl-6-(piperidin-1-yl)nicotinate's distinct substitution pattern imparts unique chemical properties compared to these derivatives, enhancing its potential applications in medicinal chemistry.

Case Studies

Case Study 1: Neuropharmacological Effects

A study investigated the effects of methyl 2-methyl-6-(piperidin-1-yl)nicotinate on neurotransmitter release in animal models. Results indicated that the compound significantly enhanced acetylcholine release, suggesting potential applications in treating cognitive disorders.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that methyl 2-methyl-6-(piperidin-1-yl)nicotinate exhibited antimicrobial properties against various bacterial strains. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, showing promising results comparable to established antibiotics.

Wirkmechanismus

The mechanism of action of Methyl 2-methyl-6-(piperidin-1-yl)nicotinate involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methylnicotinat: Ein einfacherer Ester der Nicotinsäure ohne den Piperidinring.

2-Methyl-6-(piperidin-1-yl)nicotinsäure: Die Säureform der Verbindung.

Piperidinderivate: Eine breite Klasse von Verbindungen mit ähnlichen strukturellen Merkmalen.

Einzigartigkeit

Methyl-2-methyl-6-(piperidin-1-yl)nicotinat ist einzigartig durch das Vorhandensein sowohl des Nicotinatesters als auch des Piperidinrings. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen macht.

Biologische Aktivität

Methyl 2-methyl-6-(piperidin-1-yl)nicotinate is a chemical compound belonging to the class of nicotinic acid derivatives, characterized by its structural features, including a piperidine moiety and a methyl group at the 2-position of the nicotinic acid backbone. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 235.28 g/mol

The unique structure of this compound may influence its biological and chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Interaction with Nicotinic Receptors

Research indicates that methyl 2-methyl-6-(piperidin-1-yl)nicotinate exhibits significant biological activity, particularly regarding its interaction with nicotinic receptors. These receptors are critical in neurotransmitter release and have been implicated in various neurological disorders. The compound's potential therapeutic effects may arise from its ability to modulate neurotransmitter systems, which is currently under investigation.

While the exact mechanisms of action remain to be fully elucidated, preliminary studies suggest that methyl 2-methyl-6-(piperidin-1-yl)nicotinate may interact with specific molecular targets within biological systems, including receptors and enzymes involved in neurotransmission and other physiological processes .

Pharmacological Implications

The pharmacological implications of this compound are promising. Its potential to influence neurotransmitter release positions it as a candidate for treating conditions such as anxiety, depression, and neurodegenerative diseases. Further research is needed to clarify its efficacy and safety profile in clinical settings.

In Vitro Studies

In vitro studies have demonstrated that methyl 2-methyl-6-(piperidin-1-yl)nicotinate can affect cellular signaling pathways related to neurotransmitter release. For instance, studies involving cell lines expressing nicotinic receptors showed altered calcium ion fluxes upon treatment with this compound, suggesting a modulatory role on synaptic transmission .

Animal Models

Animal studies have been conducted to assess the compound's effects on behavior and physiological responses. For example, in a murine model of anxiety, administration of methyl 2-methyl-6-(piperidin-1-yl)nicotinate resulted in reduced anxiety-like behaviors compared to control groups. This suggests potential anxiolytic properties that warrant further exploration .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.